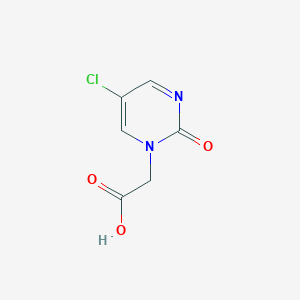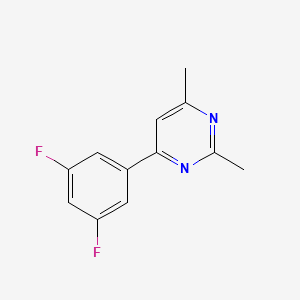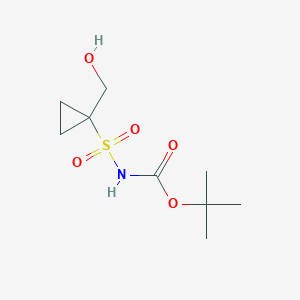
2-(5-chloro-2-oxopyrimidin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-chloro-2-oxopyrimidin-1-yl)acetic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-oxopyrimidin-1-yl)acetic acid involves several steps, typically starting with the chlorination of a pyrimidine derivative. One common method involves the reaction of 5-chloropyrimidine-2,4-dione with chloroacetic acid under basic conditions to introduce the carboxymethyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-2-oxopyrimidin-1-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation can produce carboxylated pyrimidines.
Scientific Research Applications
2-(5-chloro-2-oxopyrimidin-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-oxopyrimidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Chloropyrimidine-2,4-dione: A precursor in the synthesis of 2-(5-chloro-2-oxopyrimidin-1-yl)acetic acid.
1-Carboxymethyl-5-bromopyrimid-2-one: A similar compound with a bromine atom instead of chlorine.
1-Carboxymethyl-5-fluoropyrimid-2-one: A fluorinated analog with potentially different biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxymethyl group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C6H5ClN2O3 |
|---|---|
Molecular Weight |
188.57 g/mol |
IUPAC Name |
2-(5-chloro-2-oxopyrimidin-1-yl)acetic acid |
InChI |
InChI=1S/C6H5ClN2O3/c7-4-1-8-6(12)9(2-4)3-5(10)11/h1-2H,3H2,(H,10,11) |
InChI Key |
YYOPRRNXDXJWIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=O)N1CC(=O)O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1,1-Dimethylethyl)oxy]-6-chlorobenzonitrile](/img/structure/B8444542.png)

![8-Bromo-7-ethoxycarbonylamino-2-methylimidazo[1,2-a]pyridin e](/img/structure/B8444554.png)



![4-[[N-(3-ethoxypropyl)-N-methylamino]methyl]aniline](/img/structure/B8444586.png)







